molecular formula C14H11NO B1360030 1-(9H-carbazol-9-yl)ethanone CAS No. 574-39-0

1-(9H-carbazol-9-yl)ethanone

Cat. No. B1360030
CAS RN: 574-39-0
M. Wt: 209.24 g/mol
InChI Key: CADSTRJVECIIAT-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)ethanone, also known as 9-Acetylcarbazole or 1-carbazol-9-ylethanone, is an organic compound with the molecular formula C14H11NO . It is a derivative of carbazole, a class of compounds that are often used in pharmaceuticals, dyes, and organic synthesis .


Synthesis Analysis

The synthesis of 1-(9H-carbazol-9-yl)ethanone can be achieved through N-acylation of carbazole with chloroacetyl chloride . This process involves the reaction of carbazole with the acylating agent to introduce an acetyl group at the 9-position of the carbazole ring .


Molecular Structure Analysis

The molecular structure of 1-(9H-carbazol-9-yl)ethanone consists of a carbazole unit attached to an ethanone group . The carbazole unit is a tricyclic structure consisting of two benzene rings fused onto a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

Carbazole derivatives, including 1-(9H-carbazol-9-yl)ethanone, are known to participate in various chemical reactions. For instance, they can undergo N-acylation, alkylation, and arylation reactions . These reactions can be used to modify the carbazole unit and introduce new functional groups, which can alter the properties of the compound .


Physical And Chemical Properties Analysis

1-(9H-carbazol-9-yl)ethanone is a solid compound with a molecular weight of 209.24 g/mol . It has good solubility in common organic solvents .

Scientific Research Applications

1. Diabetes Research

  • Application Summary: Carbazole derivatives, such as 1-(9H-carbazol-9-yl)ethanone, have gained attention due to their wide range of biological and pharmacological properties, including their role in the pathogenesis and development of diabetes . They have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

2. Free Radical Scavenging

  • Application Summary: Carbazole derivatives, including 1-(9H-carbazol-9-yl)ethanone, have been synthesized and evaluated for their free radical scavenging activity .
  • Methods of Application: The compounds were synthesized by base catalyzed condensation reaction. The key intermediate, 1-(9H-carbazol-9-yl)-2-chloroethanone, was obtained by Nacylation of carbazole with chloroacetyl chloride .
  • Results or Outcomes: The newly synthesized compounds were studied for their radical scavenging activity using 2, 2-diphenyl-1-picrylhydrazyl (DPPH) assay . Among the analogues, 1-(9H-carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone, bearing an electron-donating methoxy substituent in the phenolic moiety, showed predominant activity .

3. Fluorescent Analysis

  • Application Summary: Carbazole derivatives are known to have fluorescent properties and therefore they have exploitation in analytical chemistry, especially in bioanalytical chemistry .

4. Organic Synthesis

  • Application Summary: 1-(9H-Carbazol-9-yl)ethanone can be used as an intermediate in organic synthesis .

5. Bacterial Metabolism

  • Application Summary: 1-(9H-carbazol-9-yl)ethanone and its derivatives have been investigated for their ability to produce hydroxylated 9H-carbazole metabolites by biphenyl-utilizing bacteria .

6. Pharmaceutical Applications

  • Application Summary: 1-(9H-carbazol-9-yl)ethanone and its derivatives are of special pharmaceutical interest due to their versatile biological activities . They show antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Safety And Hazards

This compound is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . When handling this compound, it is recommended to wear suitable protective clothing .

Future Directions

The future research directions for 1-(9H-carbazol-9-yl)ethanone and other carbazole derivatives could involve exploring their potential applications in various fields. For instance, they could be studied for their potential use in the development of new drugs, dyes, and materials . Additionally, further studies could be conducted to better understand their mechanisms of action and improve their safety profiles .

properties

IUPAC Name

1-carbazol-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADSTRJVECIIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205989
Record name 9H-Carbazole, 9-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)ethanone

CAS RN

574-39-0, 27236-49-3
Record name 9-Acetyl-9H-carbazole
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Record name NSC231304
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Record name 574-39-0
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Record name 9H-Carbazole, 9-acetyl-
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Record name 9-Acetylcarbazole
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Record name 9-ACETYL-9H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

Carbazole (100.24 g) was suspended in acetic anhydride (300 mL) with catalytic boron trifluoride etherate (0.65 mL) and the solution refluxed for 25 min. then cooled to 0° C. and the solid was then collected and recrystallized from hexane to give 82.65 g 9-acetyl-carbazole.
Quantity
100.24 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound is obtained according to Tetrahedron (1980), 36, 3017-3019. The carbazole (10 g; 60 mmol) is suspended in 150 ml of acetic anhydride. 70% perchloric acid (0.5 ml) is added. After stirring for 30 minutes at ambient temperature, the mixture is poured into ice and the precipitate formed is filtered. After drying under vacuum, redissolving in dichloromethane and treatment with bone charcoal, the suspension is filtered on celite, the solvents are evaporated off and the product recrystallized from heptane. 12 g of brown crystals (yield of 90%) is obtained in this way. Melting point: 70-71° C. (literature: 72-74° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Kumar, D Pathak - Letters in Drug Design & Discovery, 2015 - ingentaconnect.com
The inhibition property of numerous carbazole derivatives for topoisomerase enzyme was checked by molecular docking which were designed by ChemDraw software followed by 3D …
Number of citations: 4 www.ingentaconnect.com
P KN, TY Pasha, B Ramesh - International Journal of …, 2022 - search.ebscohost.com
Numerous bioactive heterocyclic products containing carbazole nucleus showed pharmacological and biological significance. Carbazole have been found in several of significant drug …
Number of citations: 0 search.ebscohost.com
AK Dwivedi, SK Gupta, RS Verma - Issue, 2020 - wjpr.s3.ap-south-1.amazonaws.com
Carbazole is an heterocyclic compound comprise of two-six member ring that it can be merge on both side of five membered ring hold nitrogen atom. The carbazole nucleus plays a …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
VB Sokolov, AY Aksinenko - Russian Journal of General Chemistry, 2019 - Springer
A synthetic approach to combining pharmacophore ligands with an aminoadamantyl-containing spacer based on a copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition of N,N-di(…
Number of citations: 2 link.springer.com
S Kumar, SK Gupta, N Singh - 2021 - pharmaerudition.org
For over half a century, the carbazole skeleton has been the key structural motif of many biologically active compounds including natural and synthetic products. Carbazoles have taken …
Number of citations: 4 pharmaerudition.org
AY Aksinenko, TV Goreva, TA Epishina - Russian Chemical Bulletin, 2021 - Springer
A synthetic approach to the modification of the drug Edaravone with pharmacoactive moieties of adamantane, carbazole, tetrahydrocarbazole, and γ-carboline was proposed. The …
Number of citations: 1 link.springer.com
RL Comitz - 2013 - search.proquest.com
To study the processes involved in many neurological diseases and to better understand the neural network, it is necessary to mimic quantal release of neurotransmitters at specific …
Number of citations: 0 search.proquest.com
N Kumar, D Pathak - International …, 2016 - International Journal of …
Number of citations: 4
N Kumar, D Pathak - International journal of Pharmaceutical chemistry, 2016
Number of citations: 3

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